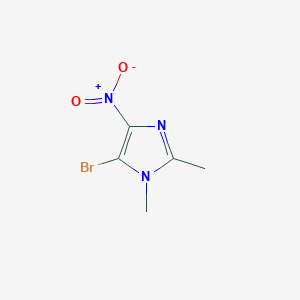
3-(1H-イミダゾール-4-イル)安息香酸
説明
3-(1H-Imidazol-4-yl)benzoic Acid: is an organic compound that features both an imidazole ring and a benzoic acid moiety The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, while the benzoic acid moiety consists of a benzene ring with a carboxylic acid group attached
科学的研究の応用
Chemistry: In chemistry, 3-(1H-Imidazol-4-yl)benzoic Acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with diverse chemical properties.
Biology: In biological research, this compound can be used to study enzyme interactions and receptor binding due to the presence of the imidazole ring, which is a common motif in many biologically active molecules.
Medicine: In medicinal chemistry, derivatives of 3-(1H-Imidazol-4-yl)benzoic Acid are explored for their potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用機序
Target of Action
3-(1H-Imidazol-4-yl)benzoic Acid is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety . Imidazole derivatives have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their amphoteric nature . They can show both acidic and basic properties, which allows them to interact with a variety of biological targets.
Biochemical Pathways
Imidazole derivatives are known to affect a variety of biochemical pathways due to their broad range of biological activities .
Result of Action
Imidazole derivatives are known to have a broad range of biological activities, suggesting that they can have various molecular and cellular effects .
生化学分析
Biochemical Properties
3-(1H-Imidazol-4-yl)benzoic Acid plays a crucial role in biochemical reactions, particularly those involving enzyme interactions. This compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between 3-(1H-Imidazol-4-yl)benzoic Acid and cytochrome P450 involves binding to the heme group of the enzyme, leading to inhibition or modulation of its activity . Additionally, this compound can interact with other proteins and biomolecules, influencing their function and stability.
Cellular Effects
The effects of 3-(1H-Imidazol-4-yl)benzoic Acid on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, particularly those involving the MAPK/ERK pathway. By modulating the activity of key signaling proteins, 3-(1H-Imidazol-4-yl)benzoic Acid can alter gene expression and cellular metabolism . Furthermore, this compound can affect cellular functions such as proliferation, differentiation, and apoptosis, depending on the cell type and context.
Molecular Mechanism
At the molecular level, 3-(1H-Imidazol-4-yl)benzoic Acid exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. For example, the binding of 3-(1H-Imidazol-4-yl)benzoic Acid to cytochrome P450 can inhibit the enzyme’s activity by blocking the active site . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(1H-Imidazol-4-yl)benzoic Acid can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation under extreme pH or temperature conditions . Long-term studies have shown that 3-(1H-Imidazol-4-yl)benzoic Acid can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and alterations in gene expression . These temporal effects are important for understanding the compound’s potential therapeutic applications and limitations.
Dosage Effects in Animal Models
The effects of 3-(1H-Imidazol-4-yl)benzoic Acid vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular signaling pathways without causing significant toxicity . At higher doses, 3-(1H-Imidazol-4-yl)benzoic Acid can induce toxic effects, including liver damage and oxidative stress . These dosage-dependent effects are critical for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
3-(1H-Imidazol-4-yl)benzoic Acid is involved in various metabolic pathways, particularly those related to xenobiotic metabolism. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can be further processed by phase II enzymes . The interaction of 3-(1H-Imidazol-4-yl)benzoic Acid with these metabolic pathways can influence metabolic flux and the levels of various metabolites, impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 3-(1H-Imidazol-4-yl)benzoic Acid is transported and distributed through interactions with transporters and binding proteins. This compound can be taken up by cells via specific transporters, such as organic anion transporters, and can bind to intracellular proteins that facilitate its distribution to various cellular compartments . The localization and accumulation of 3-(1H-Imidazol-4-yl)benzoic Acid within cells can influence its activity and function.
Subcellular Localization
The subcellular localization of 3-(1H-Imidazol-4-yl)benzoic Acid is influenced by targeting signals and post-translational modifications. This compound can be directed to specific organelles, such as the mitochondria or endoplasmic reticulum, where it can exert its effects on cellular function . The localization of 3-(1H-Imidazol-4-yl)benzoic Acid within these compartments can impact its activity and interactions with other biomolecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-Imidazol-4-yl)benzoic Acid typically involves the reaction of benzoic acid derivatives with imidazole. One common method is the reaction of benzoyl chloride with imidazole under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of 3-(1H-Imidazol-4-yl)benzoic Acid may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle the reagents and by-products.
化学反応の分析
Types of Reactions: 3-(1H-Imidazol-4-yl)benzoic Acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced to form derivatives with altered functional groups.
Substitution: The hydrogen atoms on the imidazole ring or the benzene ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the benzene or imidazole rings.
類似化合物との比較
- 4-(1H-Imidazol-1-yl)benzoic Acid
- 2-(1H-Imidazol-4-yl)benzoic Acid
- 5-(1H-Imidazol-4-yl)benzoic Acid
Comparison: 3-(1H-Imidazol-4-yl)benzoic Acid is unique due to the specific positioning of the imidazole ring on the benzene ring. This positioning can influence the compound’s reactivity and interactions with other molecules. For example, the 3-position may offer different steric and electronic properties compared to the 4- or 5-positions, leading to variations in biological activity and chemical reactivity .
特性
IUPAC Name |
3-(1H-imidazol-5-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-10(14)8-3-1-2-7(4-8)9-5-11-6-12-9/h1-6H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMXPHTWXBSXAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CN=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650355 | |
| Record name | 3-(1H-Imidazol-5-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912569-71-2 | |
| Record name | 3-(1H-Imidazol-5-yl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=912569-71-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1H-Imidazol-5-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does the structure of 3-(1H-Imidazol-4-yl)benzoic acid lend itself to forming coordination polymers?
A: 3-(1H-Imidazol-4-yl)benzoic acid possesses two key functional groups: the imidazole nitrogen and the carboxylic acid group. [, ] Both of these groups can act as binding sites for metal ions. The imidazole nitrogen acts as a Lewis base, donating electrons to form a coordinate bond with metal centers. Simultaneously, the carboxylic acid group can lose a proton, becoming a carboxylate anion which readily binds to metal ions. This dual functionality enables the molecule to bridge metal centers, leading to the formation of extended chain structures known as coordination polymers. [, ]
Q2: What are the photoluminescent properties observed in one of the synthesized complexes and how are they relevant?
A: The study reveals that the complex formed between 3-(1H-Imidazol-4-yl)benzoic acid and Cadmium(II), specifically [Cd(L)2]n, exhibits "intense light blue emission in the solid state at room temperature." [] This luminescent behavior arises from the electronic transitions within the complex, potentially involving metal-to-ligand charge transfer or ligand-centered transitions. Such luminescent coordination polymers hold promise for applications in areas like light-emitting diodes (LEDs), sensors, and biological imaging.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1,2,3,4,5,6-Hexahydroazepino[4,5-b]indole](/img/structure/B1328792.png)


![[{2-[(Cyclohexylmethyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid](/img/structure/B1328798.png)
![[{2-[4-(Ethoxycarbonyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328801.png)
![[{2-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328806.png)
![[{2-[4-(4-Methylphenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328808.png)
![[(2-Oxo-2-pyrrolidin-1-ylethyl)(phenyl)amino]-acetic acid](/img/structure/B1328810.png)
![[(2-Morpholin-4-yl-2-oxoethyl)(phenyl)amino]-acetic acid](/img/structure/B1328811.png)
![[{2-[4-(Aminocarbonyl)piperidin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328818.png)
![[[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]-(phenyl)amino]acetic acid](/img/structure/B1328820.png)
